molecular formula C8H9NO3 B1415011 methyl 2-(2-formyl-1H-pyrrol-1-yl)acetate CAS No. 148191-80-4

methyl 2-(2-formyl-1H-pyrrol-1-yl)acetate

Cat. No. B1415011
M. Wt: 167.16 g/mol
InChI Key: FYYGHNZTBNVHGP-UHFFFAOYSA-N
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Description

Methyl 2-(2-formyl-1H-pyrrol-1-yl)acetate is a chemical compound with the molecular formula C8H9NO3 and a molecular weight of 167.16 . It is also known as 1H-Pyrrole-1-acetic acid, 2-formyl-, methyl ester .


Synthesis Analysis

The synthesis of pyrrole derivatives like methyl 2-(2-formyl-1H-pyrrol-1-yl)acetate often involves various synthetic routes . One approach includes the synthesis of pyrrole derivatives and their utilization for the preparation of pyrrolo-pyrimidine derivatives . The compound can also be produced by the strong acid-catalyzed condensation of glucose and amino acid derivatives in vitro .


Molecular Structure Analysis

The InChI code for methyl 2-(2-formyl-1H-pyrrol-1-yl)acetate is 1S/C8H9NO3/c1-12-8(11)5-9-4-2-3-7(9)6-10/h2-4,6H,5H2,1H3 . This code provides a unique identifier for the compound and can be used to generate its molecular structure.


Physical And Chemical Properties Analysis

Methyl 2-(2-formyl-1H-pyrrol-1-yl)acetate is a liquid at room temperature . The compound’s storage temperature is room temperature .

Scientific Research Applications

Application 1: Alkaloid Research

  • Scientific Field : Pharmaceutical Sciences
  • Summary of the Application : This compound has been identified as a new pyrrole alkaloid in the fruits of Lycium chinense Miller (Solanaceae), a plant used in traditional medicine .
  • Methods of Application : The compound was isolated from the AcOEt extract of the fruits of Lycium chinense Miller . The structures were elucidated by analysis of various spectroscopic data, including 1D- and 2D-NMR .
  • Results or Outcomes : The discovery of this new pyrrole alkaloid expands our understanding of the chemical diversity of Lycium chinense and could have implications for its medicinal uses .

Application 2: Fungal Research

  • Scientific Field : Natural Compounds Chemistry
  • Summary of the Application : This compound has been identified in the fruiting bodies of Leccinum extremiorientale, a type of mushroom .
  • Methods of Application : The compound was isolated from the ethyl acetate extract of Leccinum extremiorientale . Its structure was identified on the basis of 1D and 2D NMR spectroscopy as well as MS .
  • Results or Outcomes : The discovery of this compound in Leccinum extremiorientale contributes to the chemical investigation of this genus .

Safety And Hazards

The safety information for methyl 2-(2-formyl-1H-pyrrol-1-yl)acetate indicates that it has the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

methyl 2-(2-formylpyrrol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-12-8(11)5-9-4-2-3-7(9)6-10/h2-4,6H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYYGHNZTBNVHGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C=CC=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-(2-formyl-1H-pyrrol-1-yl)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DA Madrigal, CH Escalante… - Bioorganic & Medicinal …, 2019 - Elsevier
Since NSAIDs are commonly used anti-inflammatory agents that produce adverse effects, there have been ongoing efforts to develop more effective and less toxic compounds. Based …
Number of citations: 8 www.sciencedirect.com

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